![molecular formula C23H27N7O2 B5570973 N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)
N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules similar to N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine often involves multiple steps, including electrophilic substitution, palladium-catalyzed reactions, and the use of precursors with specific functional groups to introduce desired structural features. An example related to this compound's potential synthesis is the creation of 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine through electrophilic fluorination using a trimethylstannyl precursor, showcasing the complexity and precision required in synthesizing such molecules (Eskola et al., 2002).
科学的研究の応用
Synthesis and Labeling for Imaging
The synthesis of complex compounds for imaging purposes in medical research is a notable application of N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine. For instance, the synthesis of 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, intended for dopamine D4 receptor imaging, involves electrophilic fluorination and has demonstrated potential in ex vivo studies for homogeneous brain distribution in rats (Eskola et al., 2002).
Chemical Reactions and Derivative Synthesis
The compound's chemistry enables the creation of various derivatives through reactions such as electrophilic amination, leading to enantiopure N(alpha),N(beta)-orthogonally diprotected alpha-hydrazino acids, and further to cyclic derivatives like piperazic acid, showcasing its versatility in synthetic organic chemistry (Hannachi et al., 2004).
Development of Pharmacological Agents
N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine serves as a precursor in the development of pharmacological agents, such as H1-antihistaminic agents. The structural modification of this compound has led to derivatives with significant in vitro and in vivo antihistaminic activity, highlighting its potential in drug discovery (Iemura et al., 1986).
Anti-inflammatory Applications
The compound's derivatives have been explored for anti-inflammatory applications. For example, using citrazinic acid as a starting material, a series of derivatives were synthesized with promising anti-inflammatory activity, comparable to known drugs like Prednisolone®. This demonstrates the compound's utility in the development of new anti-inflammatory agents (Amr et al., 2007).
Nanofiltration Membrane Development
In the field of material science, derivatives of N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine have been used in the development of novel nanofiltration membranes. These membranes exhibit improved water flux and are effective in the treatment of dye solutions, demonstrating the compound's applicability beyond pharmacology into environmental engineering and materials science (Liu et al., 2012).
特性
IUPAC Name |
[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-[3-(6-methylpyridazin-3-yl)oxyphenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O2/c1-16-8-9-22(27-26-16)32-19-7-5-6-18(14-19)23(31)30-12-10-29(11-13-30)21-15-20(28(3)4)24-17(2)25-21/h5-9,14-15H,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWHWVLMXPQIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=NC(=N4)C)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。